2-Chloro-6-fluorobenzylzinc chloride

Description

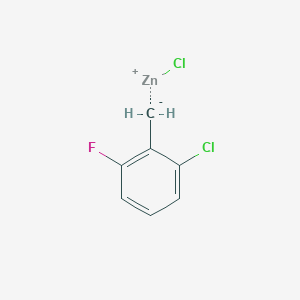

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-chloro-3-fluoro-2-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRXWZMAKIGTQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380794 | |

| Record name | 2-Chloro-6-fluorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-98-2 | |

| Record name | 2-Chloro-6-fluorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Preparation of 2 Chloro 6 Fluorobenzylzinc Chloride

Direct Oxidative Insertion of Zinc Metal into Precursors

The most direct route to 2-Chloro-6-fluorobenzylzinc chloride involves the oxidative insertion of metallic zinc into its precursor, 2-chloro-6-fluorobenzyl chloride. Traditional methods often required highly activated zinc, such as Rieke zinc, or harsh reaction conditions. researchgate.netsigmaaldrich.com However, modern advancements, particularly from the Knochel research group, have established a highly efficient and broadly applicable protocol using commercially available zinc dust. acs.org

A pivotal innovation in this area is the use of lithium chloride (LiCl) as an activating agent. organic-chemistry.orgbeilstein-journals.org The presence of a stoichiometric amount of LiCl in a solvent like tetrahydrofuran (B95107) (THF) dramatically accelerates the insertion of zinc into the carbon-chlorine bond of the benzylic chloride. acs.orgnih.gov This method effectively prevents the formation of Wurtz-type homo-coupling byproducts, which are common in the absence of LiCl. acs.org The reaction proceeds by adding the benzylic chloride precursor to a suspension of zinc dust and LiCl in THF, typically at temperatures ranging from 0 °C to 25 °C. acs.org The LiCl is believed to solubilize the initially formed organozinc species from the metal surface, thereby exposing fresh zinc for the reaction to continue to completion. nih.gov

This LiCl-mediated protocol is compatible with a variety of sensitive functional groups, including esters, ketones, and nitriles, making it a superior method for creating polyfunctional organozinc reagents. acs.orgbeilstein-journals.org While the specific data for 2-chloro-6-fluorobenzyl chloride is part of the broader class of functionalized benzylic zinc reagents, the general procedure is directly applicable. For instance, the closely related 2-chlorobenzyl chloride is converted to its corresponding zinc reagent in 99% yield within 2 hours at 25 °C using this method. acs.org

Table 1: Representative Yields for LiCl-Mediated Zinc Insertion into Benzylic Chlorides

| Benzylic Chloride Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzyl chloride | 2 | 25 | 99 | acs.org |

| 3-Iodobenzyl chloride | 2 | 25 | 95 | acs.org |

| 4-Cyanobenzyl chloride | 2 | 25 | 93 | acs.org |

| 3-Acetylbenzyl chloride | 3.5 | 25 | 68 | beilstein-journals.org |

| 3,4,5-Trimethoxybenzyl chloride | 3 | 25 | 78 | acs.org |

Transmetallation Strategies for Generating the Organozinc Reagent

Transmetallation provides an alternative and powerful route to 2-Chloro-6-fluorobenzylzinc chloride, circumventing the direct use of potentially sluggish zinc metal. This strategy typically involves a two-step process: first, the formation of a more reactive organometallic species, such as a Grignard (organomagnesium) or organolithium reagent, followed by the transfer of the organic group to a zinc salt, most commonly zinc chloride (ZnCl₂). researchgate.netgoogle.com

A highly effective method involves the initial preparation of the Grignard reagent, 2-chloro-6-fluorobenzylmagnesium chloride, by reacting the parent benzyl (B1604629) chloride with magnesium metal. This intermediate is then treated with a solution of ZnCl₂, often pre-complexed with LiCl, to facilitate a clean and rapid transmetallation. academie-sciences.frrsc.org This approach is particularly useful when the direct insertion of zinc is slow or when side reactions are a concern. The in-situ formation of the zinc reagent from a pre-formed Grignard reagent can be accomplished in a one-pot procedure, enhancing operational efficiency. rsc.org

This methodology tolerates a wide range of functional groups, provided they are compatible with the initial Grignard formation step. researchgate.net The use of magnesium for the initial insertion, followed by transmetallation to zinc, can sometimes offer different reactivity profiles and may be advantageous for specific substrates. academie-sciences.fr

Table 2: General Protocol for Transmetallation from a Grignard Reagent

| Step | Reactants | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Grignard Formation | 2-Chloro-6-fluorobenzyl chloride, Mg metal | THF, 0-25 °C | 2-Chloro-6-fluorobenzylmagnesium chloride | researchgate.netacademie-sciences.fr |

| 2. Transmetallation | 2-Chloro-6-fluorobenzylmagnesium chloride, ZnCl₂ (often as ZnCl₂·2LiCl) | THF, 0-25 °C | 2-Chloro-6-fluorobenzylzinc chloride | rsc.orgrsc.org |

Beyond organomagnesium precursors, transmetallation from organoboron compounds represents another advanced strategy, although it is more commonly applied in cross-coupling reactions rather than for the stoichiometric preparation of the zinc reagent itself. nih.govresearchgate.net

Electrochemical Routes for the Formation of Benzylic Zinc Species

Electrochemical synthesis offers a distinct and efficient methodology for generating organozinc reagents like 2-Chloro-6-fluorobenzylzinc chloride. This technique utilizes an electric current to drive the oxidative addition of zinc. The process is typically conducted in an undivided electrochemical cell equipped with a sacrificial zinc anode and a cathode (e.g., nickel or steel). acs.org

In this setup, the precursor, 2-chloro-6-fluorobenzyl chloride, is dissolved in an appropriate solvent with a supporting electrolyte. As current is passed through the cell, the zinc anode is oxidized and consumed, inserting into the carbon-halogen bond of the benzylic chloride to form the desired organozinc species in the solution. This method avoids the need for chemical activating agents or highly reactive metal powders.

A key advantage of the electrochemical route is the ability to precisely control the reaction rate by modulating the applied current. The formation of the organozinc reagent can be monitored and controlled effectively, often leading to high yields and selectivities. Research has demonstrated the successful electrosynthesis of various functionalized benzylic zinc species, which show excellent reactivity with electrophiles like aromatic aldehydes. acs.org This method represents a clean and controllable alternative to traditional chemical reduction pathways.

Optimization of Reaction Conditions for High Purity and Yield

The successful synthesis of 2-Chloro-6-fluorobenzylzinc chloride with high purity and yield hinges on the careful optimization of several key reaction parameters.

Zinc Activation and Reagents: The reactivity of the zinc metal is paramount. While highly active Rieke zinc (prepared by reducing ZnCl₂ with an alkali metal like lithium or potassium) can be used, its preparation can be inconsistent. researchgate.netnih.govresearchgate.net A more reliable and now standard method is the in-situ activation of commercial zinc dust with LiCl. beilstein-journals.org The presence of LiCl is crucial; it breaks down passivating layers on the zinc surface and prevents product inhibition by solubilizing the organozinc halide as it forms. nih.gov Using a 1.5 to 2.0 molar excess of both zinc dust and LiCl relative to the benzylic chloride is typical for driving the reaction to completion. acs.org

Solvent and Temperature: Tetrahydrofuran (THF) is the most commonly employed solvent for these preparations, as it effectively solvates the organozinc species. acs.orgorganic-chemistry.org The addition of more polar co-solvents like N-methyl-2-pyrrolidone (NMP) has been explored, particularly for subsequent cross-coupling reactions. uni-muenchen.de A major advantage of the LiCl-mediated method is its ability to proceed efficiently at ambient temperature (25 °C), which preserves sensitive functional groups that might be compromised at the elevated temperatures required by older protocols. acs.orgcore.ac.uk

Purity and Yield: The optimized LiCl-mediated direct insertion method consistently delivers high yields, often exceeding 90%, for a range of benzylic zinc chlorides. acs.org A significant measure of its efficiency is the suppression of homo-coupling byproducts (e.g., 1,2-bis(2-chloro-6-fluorophenyl)ethane), which are typically observed at levels below 5%. nih.gov The purity of the resulting organozinc solution can be readily assessed by iodometric titration to determine the concentration of the active reagent.

Table 3: Effect of LiCl on Zinc Insertion

| Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | Zn dust, THF, 40 °C (No LiCl) | 16 h | Complete conversion, significant homo-coupling | core.ac.uk |

| Benzyl chloride | Zn dust, LiCl, THF, 25 °C | 18 h | High yield, minimal homo-coupling | core.ac.uk |

| 2-Chlorobenzyl chloride | Zn dust, LiCl, THF, 25 °C | 2 h | 99% | acs.org |

Elucidating the Reactivity Profile and Mechanistic Pathways of 2 Chloro 6 Fluorobenzylzinc Chloride

Fundamental Reactivity Patterns in C-C Bond Forming Reactions

Organozinc reagents, including 2-chloro-6-fluorobenzylzinc chloride, are generally less reactive than their organolithium or Grignard counterparts. wikipedia.orgslideshare.net This moderated reactivity is a consequence of the more covalent nature of the carbon-zinc bond, which in turn imparts a high degree of functional group tolerance. chem-station.comchemistnotes.com Consequently, organozinc reagents are compatible with a wide array of sensitive functional groups such as esters, nitriles, and ketones, which might not be tolerated by more reactive organometallics. researchgate.netrsc.org

The fundamental C-C bond-forming reaction involving organozinc halides is the Negishi coupling, a versatile palladium- or nickel-catalyzed cross-coupling reaction with various organic halides. chem-station.comnumberanalytics.com The reactivity of the organozinc reagent is often enhanced by the formation of a zincate complex, typically by the addition of lithium salts, which increases the nucleophilicity of the organic group. organic-chemistry.org The presence of both a chlorine and a fluorine atom on the benzyl (B1604629) ring of 2-chloro-6-fluorobenzylzinc chloride influences its electronic properties and, consequently, its reactivity in these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis significantly expands the utility of 2-chloro-6-fluorobenzylzinc chloride in C-C bond formation. Palladium, nickel, and cobalt complexes are commonly employed to facilitate these couplings, each offering distinct advantages in terms of reactivity, selectivity, and cost-effectiveness.

The palladium-catalyzed Negishi cross-coupling is a cornerstone of C-C bond formation. numberanalytics.comorganic-chemistry.org The catalytic cycle for the reaction of 2-chloro-6-fluorobenzylzinc chloride with an organic halide (R-X) generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide to form a Pd(II) intermediate, [Pd(R)(X)L₂]. chemistnotes.comwikipedia.org

Transmetalation: The organozinc reagent, 2-chloro-6-fluorobenzylzinc chloride, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, [Pd(R)(CH₂C₆H₃ClF)L₂]. numberanalytics.com

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product (R-CH₂C₆H₃ClF) and regenerating the Pd(0) catalyst. chemistnotes.comwikipedia.org

This process is highly efficient and tolerates a broad range of functional groups. chemistnotes.com The use of specific phosphine (B1218219) ligands can further enhance the catalyst's activity and selectivity. acs.org

Table 1: Illustrative Examples of Palladium-Catalyzed Negishi Cross-Coupling of Benzylzinc Reagents with Heteroaryl Halides

| Entry | Benzylzinc Reagent | Heteroaryl Halide | Product | Yield (%) |

| 1 | Benzylzinc bromide | 2-chloropyridine | 2-benzylpyridine | 85 |

| 2 | 4-Fluorobenzylzinc chloride | 2-bromopyridine | 2-(4-Fluorobenzyl)pyridine | 92 |

| 3 | 2-Methylbenzylzinc chloride | 2-chloropyrimidine | 2-(2-Methylbenzyl)pyrimidine | 78 |

Data is illustrative of typical yields for similar reactions and not specific to 2-chloro-6-fluorobenzylzinc chloride.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel(II) complexes, often in combination with phosphine ligands, effectively catalyze the coupling of benzylzinc chlorides with aryl bromides, chlorides, and tosylates. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.org

The selectivity of nickel-catalyzed cross-couplings can be influenced by the choice of ligand and reaction conditions. For instance, the use of specific N-heterocyclic carbene (NHC) ligands can promote the coupling of even unreactive aryl chlorides. researchgate.net The electronic nature of the substituents on both the benzylzinc reagent and the aryl halide can also impact the reaction efficiency.

Table 2: Nickel-Catalyzed Cross-Coupling of Benzylzinc Chlorides with Aryl Halides

| Entry | Benzylzinc Chloride | Aryl Halide | Catalyst System | Product | Yield (%) |

| 1 | 4-Fluorobenzylzinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ / PPh₃ | Ethyl 2-(4-fluorobenzyl)nicotinate | 78 |

| 2 | 3-Cyanobenzylzinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ / PPh₃ | Ethyl 2-(3-cyanobenzyl)nicotinate | 43 |

| 3 | 4-Acetylbenzylzinc chloride | 2-chlorobenzonitrile | Ni(acac)₂ / PPh₃ | 2-(4-Acetylbenzyl)benzonitrile | 71 |

Adapted from research on functionalized benzylic zinc chlorides. core.ac.uk

Cobalt-catalyzed cross-coupling reactions offer a sustainable and economical approach to C-C bond formation. rsc.orgrsc.org Catalytic systems typically consist of a simple cobalt(II) salt, such as CoCl₂ or CoBr₂, often in the presence of a ligand. rsc.orgnih.gov The addition of additives like isoquinoline (B145761) has been shown to promote the cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides, leading to diaryl- and arylheteroaryl-methane derivatives. rsc.orgrsc.org

These cobalt-catalyzed systems are noteworthy for their tolerance of various functional groups, including esters, nitriles, and ketones. rsc.orgrsc.org Mechanistic studies suggest that the reaction may proceed through radical intermediates, although non-radical pathways have also been proposed. nih.gov

Table 3: Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Chlorides with Aryl Halides

| Entry | Benzylic Zinc Chloride | Aryl Halide | Catalyst System | Product | Yield (%) |

| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ / Isoquinoline | 4-Benzylbenzonitrile | 82 |

| 2 | 2-Methylbenzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ / Isoquinoline | 4-(2-Methylbenzyl)benzonitrile | 74 |

| 3 | 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ / Isoquinoline | 4-(4-Methoxybenzyl)benzonitrile | 82 |

Adapted from a study on cobalt-catalyzed cross-coupling of benzylic zinc reagents. rsc.orgrsc.org

A significant advantage of using organozinc reagents like 2-chloro-6-fluorobenzylzinc chloride is their high functional group tolerance. chem-station.comchemistnotes.comresearchgate.net This allows for the coupling of substrates bearing sensitive functional groups without the need for protecting groups. The chemoselectivity of these reactions is also noteworthy, as the C-Zn bond reacts preferentially over other potentially reactive sites in the molecule.

The choice of catalyst and reaction conditions can be tuned to achieve high chemoselectivity. For example, in molecules containing multiple halide atoms, it is often possible to selectively couple at the most reactive C-X bond (typically C-I > C-Br > C-Cl). wikipedia.org

Non-Catalyzed Transformations Involving 2-Chloro-6-fluorobenzylzinc Chloride

While transition metal catalysis is prevalent, organozinc reagents can participate in a limited number of non-catalyzed reactions. One such transformation is the uncatalyzed conjugate addition to activated Michael acceptors, such as enones. nih.gov However, these reactions are often highly dependent on the solvent and the specific nature of the substrates. nih.gov

Another notable non-catalyzed reaction is the Barbier-type reaction, which involves the in-situ formation of the organozinc reagent in the presence of a carbonyl compound. libretexts.org This one-pot procedure allows for the addition of the organozinc species to aldehydes and ketones to form alcohols. libretexts.org The reactivity of 2-chloro-6-fluorobenzylzinc chloride in such non-catalyzed transformations would be influenced by the electronic effects of the chloro and fluoro substituents on the benzyl ring.

Mechanistic Investigations of Key Reaction Pathways

The utility of 2-chloro-6-fluorobenzylzinc chloride as a synthetic intermediate is intrinsically linked to the mechanisms of its formation and subsequent reactions. These processes, primarily involving its generation from the corresponding benzyl chloride and its participation in cross-coupling reactions, have been the subject of considerable research.

The formation of 2-chloro-6-fluorobenzylzinc chloride is typically achieved in situ through the oxidative insertion of zinc metal into the carbon-chlorine bond of 2-chloro-6-fluorobenzyl chloride. Mechanistic studies on the reaction of benzyl halides with zinc suggest that this process is not a simple, single-step insertion. Instead, evidence points towards a pathway involving radical intermediates. The reaction is often initiated on the surface of the zinc metal.

A crucial aspect of the successful formation of functionalized benzylzinc reagents is the use of additives, most notably lithium chloride (LiCl). Research has shown that LiCl plays a multifaceted role in this process. It is understood to break down passivating layers on the zinc surface, thereby facilitating the initial oxidative addition. Furthermore, LiCl aids in the solubilization of the organozinc species as it is formed on the metal surface, preventing the accumulation of insoluble intermediates that could halt the reaction. This solubilization is thought to occur through the formation of more soluble ate-complexes, such as [RZnCl(LiCl)].

Once formed, 2-chloro-6-fluorobenzylzinc chloride is a valuable nucleophile in a variety of chemical transformations, with palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, being the most prominent. The generally accepted mechanism for the Negishi coupling of a benzylzinc chloride with an aryl halide (Ar-X) proceeds through a catalytic cycle involving a palladium(0) species.

The catalytic cycle can be summarized in three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: The organozinc reagent, 2-chloro-6-fluorobenzylzinc chloride, then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, [Ar-Pd(II)-CH₂-C₆H₃(2-Cl)(6-F)]. The zinc halide salt (ZnCl₂) is released as a byproduct.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product, Ar-CH₂-C₆H₃(2-Cl)(6-F), and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Negishi coupling can be influenced by several factors, including the choice of palladium catalyst, the ligands coordinated to the palladium, the solvent, and the presence of additives like LiCl, which can also influence the rate of transmetalation.

Table 1: In Situ Formation of Functionalized Benzylzinc Chlorides

| Entry | Benzyl Chloride Precursor | Reaction Time (h) | Yield (%) of Organozinc Reagent |

| 1 | 4-Fluorobenzyl chloride | 3 | >95 |

| 2 | 4-(Trifluoromethyl)benzyl chloride | 2 | >95 |

| 3 | 4-Cyanobenzyl chloride | 1.5 | >95 |

| 4 | Methyl 4-(chloromethyl)benzoate | 2 | >95 |

Data is illustrative and based on studies of various substituted benzyl chlorides under optimized conditions with activated zinc and LiCl.

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of Functionalized Benzylzinc Chlorides with Aryl Bromides

| Entry | Benzylzinc Chloride | Aryl Bromide | Catalyst/Ligand | Yield (%) of Coupled Product |

| 1 | 4-Fluorobenzylzinc chloride | 4-Bromoanisole | Pd(OAc)₂ / SPhos | 92 |

| 2 | 4-(Trifluoromethyl)benzylzinc chloride | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / SPhos | 88 |

| 3 | 4-Cyanobenzylzinc chloride | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | 85 |

| 4 | (4-(Methoxycarbonyl)benzyl)zinc chloride | 4-Bromotoluene | Pd(OAc)₂ / SPhos | 91 |

This table presents representative yields for Negishi coupling reactions of various functionalized benzylzinc chlorides with different aryl bromides, demonstrating the general applicability of the method. The specific conditions (catalyst loading, temperature, and reaction time) are optimized for each reaction.

Computational and Advanced Spectroscopic Approaches to Understanding 2 Chloro 6 Fluorobenzylzinc Chloride Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties and predicting the reactivity of organometallic compounds. For organozinc halides like 2-chloro-6-fluorobenzylzinc chloride, DFT calculations can provide valuable insights into molecular geometry, bond characteristics, and electronic structure, which are often difficult to probe experimentally.

Research on related zinc complexes demonstrates the utility of DFT in this field. For instance, studies on zinc(II) complexes with organic ligands have employed methods like B3LYP-D3 to optimize molecular structures and calculate interaction energies. kfupm.edu.sa Such calculations can reveal the stability of different conformers and the nature of the zinc-carbon bond. In the context of 2-chloro-6-fluorobenzylzinc chloride, DFT could be used to model the geometry of the molecule, including the Zn-C bond length and the orientation of the benzyl (B1604629) group relative to the zinc chloride moiety.

Furthermore, DFT calculations can elucidate the electronic effects of the chloro and fluoro substituents on the benzyl ring. These substituents influence the electron density distribution within the molecule, which in turn affects its reactivity. Key parameters that can be calculated include:

Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, revealing the partial charges on the zinc, carbon, and halogen atoms. This is essential for understanding the nucleophilic/electrophilic character of different parts of the molecule.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack.

| Calculated Property | Hypothetical Value for 2-Chloro-6-fluorobenzylzinc Chloride | Significance |

| Zn-C Bond Length | ~2.1 Å | Indicates the strength and nature of the key organometallic bond. |

| C-Zn-Cl Bond Angle | ~115° | Reflects the geometry around the zinc center. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of the molecule's kinetic stability and reactivity. |

| Partial Charge on Zinc (NBO) | +1.2 e | Suggests a highly polarized Zn-C bond, enhancing the nucleophilicity of the benzylic carbon. |

| Partial Charge on Benzylic Carbon | -0.8 e | Confirms the nucleophilic character of the carbon atom attached to zinc. |

This table is illustrative and contains hypothetical data based on general principles of organozinc chemistry and DFT calculations on similar compounds.

A combined DFT and NMR investigation on the organometallic intermediate in the tandem chain extension-aldol reaction of β-keto esters has shown how computational studies can be used to understand reaction stereoselectivity, which is often dictated by the structure of the zinc-containing intermediate. nih.gov

Modeling of Transition States and Reaction Intermediates in Catalytic Cycles

Benzylzinc halides are frequently employed in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgresearchgate.net Computational modeling of these catalytic cycles is essential for understanding reaction mechanisms, predicting product selectivity, and designing more efficient catalysts.

The Negishi coupling mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org DFT calculations can be used to map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products.

Oxidative Addition: The initial step involves the reaction of an organic halide with a low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: In this step, the organic group from the organozinc reagent (the 2-chloro-6-fluorobenzyl group) is transferred to the metal center. The structure of the organozinc reagent and the presence of additives like lithium chloride can significantly influence the rate and efficiency of this step. illinois.edu

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the active catalyst.

For reactions involving benzylzinc reagents, a critical aspect to model is the competition between the desired reductive elimination and potential side reactions like β-hydride elimination, although the latter is less common for benzyl groups. Mechanistic investigations into the Negishi coupling of secondary alkylzinc halides have revealed that the selectivity is influenced by the relative rates of reductive elimination versus β-hydride elimination-reinsertion. organic-chemistry.org

The table below illustrates the type of data that can be obtained from DFT modeling of a hypothetical Negishi coupling reaction involving 2-chloro-6-fluorobenzylzinc chloride.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Structural Features |

| Oxidative Addition | Pd(0) + Ar-X | 0 | - |

| TSOA | +15 | Elongated Ar-X bond, formation of Pd-Ar and Pd-X bonds. | |

| Pd(II)(Ar)(X) | -5 | Planar palladium complex. | |

| Transmetalation | Pd(II)(Ar)(X) + Bn-Zn-Cl | -5 | - |

| TSTM | +10 | Bridging benzyl group between Pd and Zn. | |

| Pd(II)(Ar)(Bn) | -10 | Both organic groups on the palladium center. | |

| Reductive Elimination | TSRE | +20 | Distortion from planar geometry, incipient C-C bond. |

| Pd(0) + Ar-Bn | -30 | Final product and regenerated catalyst. |

This table presents a simplified and hypothetical energy profile for a catalytic cycle. Actual values would depend on the specific reactants, catalyst, and solvent.

Spectroscopic Characterization of Active Organozinc Species in Reaction Systems

The direct observation and characterization of active organozinc species in solution are crucial for understanding their reactivity and the mechanisms of the reactions in which they participate. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable in this regard.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organozinc reagents in solution. The chemical shifts of the protons and carbons in the vicinity of the zinc atom are particularly informative. For 2-chloro-6-fluorobenzylzinc chloride, the benzylic methylene (B1212753) protons (CH₂) would exhibit a characteristic chemical shift that is different from that of the precursor, 2-chloro-6-fluorobenzyl chloride. Studies on ethylzinc (B8376479) halides have shown that the chemical shift of the methylene protons is sensitive to the nature of the halide and the solvent, providing insights into the Schlenk equilibrium. uu.nl

Combined microscopy and NMR spectroscopy have been used to gain insight into the mechanistic details of the synthesis of organozinc reagents. digitellinc.commorressier.com These studies can characterize the formation of surface intermediates and solution species. escholarship.org For instance, in the formation of benzylzinc reagents from benzyl halides and zinc metal, Electron Spin Resonance (ESR) spectroscopy has been used to detect the formation of benzyl radicals as transient intermediates. researchgate.net

The following table summarizes the expected NMR spectroscopic data for 2-chloro-6-fluorobenzylzinc chloride, based on data for similar benzylzinc compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Coupling | Information Provided |

| ¹H (Benzylic CH₂) | ~1.5 - 2.5 ppm | Singlet or broad singlet | Confirms the formation of the C-Zn bond; shift is upfield compared to the starting benzyl chloride. |

| ¹³C (Benzylic CH₂) | ~25 - 35 ppm | - | Highly sensitive to the electronic environment of the C-Zn bond. |

| ¹⁹F | Dependent on position | - | Can be used to monitor the electronic effects on the aromatic ring upon formation of the organozinc reagent. |

This table is illustrative. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Future Outlook and Emerging Directions in 2 Chloro 6 Fluorobenzylzinc Chloride Research

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For organometallic reagents like 2-Chloro-6-fluorobenzylzinc chloride, this translates into a concerted effort to develop more environmentally benign protocols. A primary focus is the replacement of traditional organic solvents with greener alternatives. While tetrahydrofuran (B95107) (THF) is a common solvent for the preparation and reaction of organozinc reagents, research is exploring the use of more sustainable options with lower environmental impact.

Furthermore, the development of electro-organic synthesis presents a promising avenue for the sustainable generation of organozinc reagents. researchgate.net This technique can eliminate the need for chemical oxidants or reductants, relying instead on electricity to drive the desired transformations. researchgate.net The Barbier reaction, a one-pot synthesis that generates the organozinc reagent in the presence of the electrophile, is another example of a greener approach as it can often be conducted in water, reducing the reliance on volatile organic solvents. libretexts.org The overarching goal is to minimize waste, reduce energy consumption, and utilize less hazardous materials throughout the synthetic process.

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. Consequently, a major area of future research for 2-Chloro-6-fluorobenzylzinc chloride lies in the development of novel asymmetric transformations. This involves the design and application of chiral ligands that can effectively control the stereochemical outcome of reactions where the 2-chloro-6-fluorobenzyl group is transferred to a prochiral substrate.

Significant progress has been made in the catalytic asymmetric addition of organozinc reagents to carbonyl compounds, a reaction that generates a new carbon-carbon bond and a chiral center simultaneously. acs.orgnih.govnih.govacs.org A variety of chiral amino alcohols, binaphthyls (BINOLs), and other ligand classes have been shown to induce high levels of enantioselectivity in the addition of dialkyl-, diaryl-, and other organozinc reagents to aldehydes and ketones. acs.orgnih.govnih.govacs.orgmdpi.com Future work will likely focus on adapting and optimizing these existing catalytic systems for 2-Chloro-6-fluorobenzylzinc chloride and developing new, more efficient, and broadly applicable chiral catalysts for its use in asymmetric synthesis. The development of such methods will be crucial for accessing a wider range of functional chiral alcohols and other stereochemically complex molecules. nih.gov

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of 2-Chloro-6-fluorobenzylzinc chloride chemistry with modern enabling technologies like flow chemistry and high-throughput screening is set to revolutionize its application in both academic and industrial settings. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for handling sensitive organometallic reagents. rsc.orgvapourtec.comvapourtec.com The on-demand generation of 2-Chloro-6-fluorobenzylzinc chloride in a flow reactor can significantly improve safety by minimizing the amount of reactive intermediate present at any given time. rsc.orgtechniques-ingenieur.frwuxiapptec.comresearchgate.netresearchgate.netacs.orgfraunhofer.despringernature.com This approach also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities. vapourtec.com

High-throughput experimentation (HTE) provides a powerful tool for the rapid optimization of reaction conditions. nih.govacs.org By employing automated robotic systems, a large number of reactions can be performed and analyzed in parallel, allowing for the efficient screening of various catalysts, ligands, solvents, and other reaction parameters. nih.govsigmaaldrich.comnih.govacs.org The application of HTE to cross-coupling reactions involving 2-Chloro-6-fluorobenzylzinc chloride will accelerate the discovery of optimal conditions for its use in the synthesis of diverse compound libraries, which is particularly valuable in drug discovery and materials science research. rsc.orgacs.org

Design of Next-Generation Catalytic Systems for Enhanced Efficiency

The efficiency of cross-coupling reactions, a cornerstone of modern organic synthesis where organozinc reagents like 2-Chloro-6-fluorobenzylzinc chloride play a crucial role, is heavily dependent on the performance of the catalyst. A key area of future research is the design of next-generation catalytic systems that offer enhanced efficiency, broader substrate scope, and greater functional group tolerance. For palladium-catalyzed reactions, a major trend is the development of catalysts based on monoligated palladium(0) species, which are believed to be the most active catalytic species in the cross-coupling cycle. acs.org

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies benzyl protons (δ 2.5–3.5 ppm for CH₂Zn) and aromatic signals (split by Cl/F substituents) .

- Mass spectrometry : Electron ionization (EI-MS) detects the molecular ion cluster (e.g., m/z 215–217 for [M-Cl]⁺) .

- Elemental analysis : Confirms Zn and Cl content (±0.3% error margin).

Contradiction resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), cross-validate with alternative methods (e.g., X-ray crystallography) or repeat synthesis under strictly anhydrous conditions to exclude hydrolysis artifacts .

How can reaction parameters be optimized to enhance the stability of 2-Chloro-6-fluorobenzylzinc chloride in cross-coupling reactions?

Q. Advanced

- Solvent selection : Use ethereal solvents (THF, Et₂O) over DMF or DMSO, which accelerate decomposition.

- Additives : Addition of LiCl (1–2 equiv) stabilizes the organozinc species via coordination .

- Temperature control : Maintain reactions at 0–25°C to prevent β-hydride elimination.

- Catalyst compatibility : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to minimize side reactions with the zinc reagent .

What strategies address contradictory reactivity reports of 2-Chloro-6-fluorobenzylzinc chloride in nucleophilic substitutions versus cross-couplings?

Advanced

Discrepancies often arise from competing pathways:

- Electrophile sensitivity : Aryl halides undergo Negishi coupling, while aldehydes may trigger 1,2-addition. Use kinetic studies (e.g., in situ IR monitoring) to identify dominant pathways.

- Steric effects : The ortho-chloro substituent hinders transmetallation; employ bulky ligands (e.g., XPhos) to modulate steric demand .

- Solvent polarity : Lower polarity (e.g., toluene) favors coupling over nucleophilic attack. Methodological validation via control experiments with competing electrophiles is critical .

How should researchers handle air/moisture sensitivity and long-term storage of 2-Chloro-6-fluorobenzylzinc chloride?

Q. Advanced

- Storage : Prepare solutions in anhydrous THF and store under argon at –20°C (stable for ≤72 hours). For extended storage, use Schlenk techniques or flame-sealed ampoules .

- Handling : Employ gloveboxes or double-manifold Schlenk lines. Verify glove integrity (e.g., butyl rubber) before use to prevent hydrolysis .

- Stability testing : Monitor decomposition via periodic ¹H NMR (appearance of benzyl alcohol/byproducts) .

What role does the chloro-fluoro substitution pattern play in directing regioselectivity in C–C bond-forming reactions?

Advanced

The electronic and steric profile of the substituents governs reactivity:

- Electronic effects : The electron-withdrawing Cl and F groups activate the benzyl position for nucleophilic attack but deactivate the aromatic ring for electrophilic substitution.

- Ortho-directing effects : The chloro group at C2 sterically blocks transmetallation at the adjacent position, favoring coupling at C6 (fluoro-substituted site). DFT calculations or Hammett σ⁺ values can predict regioselectivity trends .

- Competing pathways : Use competition experiments with isotopic labeling (e.g., ¹⁹F NMR) to quantify site preference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.